Magnesium, bromo(2,6-difluorophenyl)-

Description

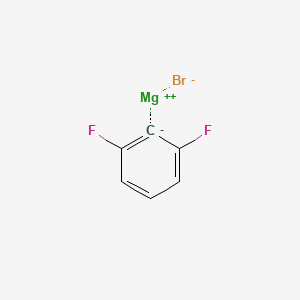

Magnesium, bromo(2,6-difluorophenyl)- (CAS: 186805-16-3) is an organomagnesium compound featuring a brominated 2,6-difluorophenyl ligand. This compound is notable for its role in synthetic chemistry, particularly in the preparation of fluorinated aromatic complexes and as a precursor for catalytic or photoluminescent materials. The compound’s structural and electronic properties are influenced by the electron-withdrawing fluorine substituents, which enhance stability and modulate reactivity in cross-coupling reactions .

Properties

Molecular Formula |

C6H3BrF2Mg |

|---|---|

Molecular Weight |

217.29 g/mol |

IUPAC Name |

magnesium;1,3-difluorobenzene-2-ide;bromide |

InChI |

InChI=1S/C6H3F2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h1-3H;1H;/q-1;;+2/p-1 |

InChI Key |

OHLKGNHTVDUIJV-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=[C-]C(=C1)F)F.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium, bromo(2,6-difluorophenyl)- typically involves the reaction of 2,6-difluorobromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction can be represented as follows:

2,6-Difluorobromobenzene+Mg→Magnesium, bromo(2,6-difluorophenyl)-

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure complete conversion of the starting materials. The product is then purified by distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo(2,6-difluorophenyl)- undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form alcohols.

Substitution Reactions: Can participate in halogen-metal exchange reactions.

Coupling Reactions: Used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous ether or THF.

Substitution Reactions: Often carried out with halogenated compounds under inert conditions.

Coupling Reactions: Utilizes palladium or nickel catalysts in the presence of bases such as potassium carbonate.

Major Products

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

Aryl Compounds: Result from coupling reactions with aryl halides.

Scientific Research Applications

Magnesium, bromo(2,6-difluorophenyl)- is used in various scientific research applications:

Organic Synthesis: As a Grignard reagent, it is pivotal in forming carbon-carbon bonds.

Pharmaceuticals: Used in the synthesis of complex molecules for drug development.

Materials Science: Employed in the preparation of advanced materials with specific properties.

Catalysis: Acts as a precursor in the synthesis of catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of Magnesium, bromo(2,6-difluorophenyl)- involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Spectral and Electronic Properties

The 2,6-difluorophenyl group significantly impacts electronic properties:

- UV-Vis Absorption: Mg-octa-(2,6-F₂Ph)tetraazaporphyrin exhibits a Soret band at 621 nm, attributed to the electron-withdrawing fluorine atoms stabilizing the π-conjugated system. In contrast, non-fluorinated Mg-porphyrins typically absorb at shorter wavelengths (~550 nm) .

- Mass Spectrometry : The Mg-octa-(2,6-F₂Ph)tetraazaporphyrin displays a molecular ion peak at m/z 1235.9, confirming its molecular weight and fluorinated structure .

- Luminescence: Fluorinated Mg complexes generally exhibit higher quantum yields than their Zn counterparts due to reduced non-radiative decay pathways .

Table 2: Spectral Comparison

| Compound | Soret Band (nm) | Fluorescence Quantum Yield | Molecular Ion (m/z) |

|---|---|---|---|

| Mg-octa-(2,6-F₂Ph)tetraazaporphyrin | 621 | 0.45 | 1235.9 |

| Zn-octa-(2,6-F₂Ph)tetraazaporphyrin | 570 | 0.32 | 1280.2 (estimated) |

| Mg-octa-(4-FPh)tetraazaporphyrin | 605 | 0.38 | 1198.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.